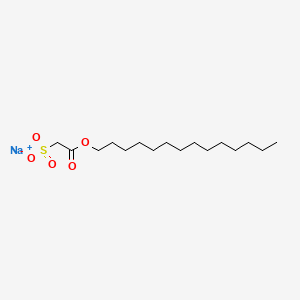
Acetic acid, sulfo-, 1-tetradecyl ester, sodium salt
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Acetic acid, sulfo-, 1-tetradecyl ester, sodium salt is a chemical compound with the molecular formula C16H31NaO5S and a molecular weight of 358.471 g/mol . It is also known by other names such as sodium myristyl sulfoacetate and tetradecyl sodium sulfoacetate . This compound is commonly used in various industrial and scientific applications due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of acetic acid, sulfo-, 1-tetradecyl ester, sodium salt typically involves the esterification of acetic acid with 1-tetradecanol, followed by sulfonation and neutralization with sodium hydroxide . The reaction conditions often include the use of catalysts and controlled temperatures to ensure high yield and purity.
Industrial Production Methods
In industrial settings, the production of this compound is carried out in large-scale reactors where the esterification and sulfonation processes are optimized for efficiency. The use of continuous flow reactors and advanced separation techniques such as distillation and crystallization are common to achieve the desired product quality .
Chemical Reactions Analysis
Types of Reactions
Acetic acid, sulfo-, 1-tetradecyl ester, sodium salt undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form sulfonic acids and other oxidized derivatives.
Reduction: Reduction reactions can convert the sulfonate group to sulfide or thiol groups.
Substitution: Nucleophilic substitution reactions can replace the sulfonate group with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Reagents like alkyl halides and amines are employed in substitution reactions.
Major Products
The major products formed from these reactions include sulfonic acids, sulfides, thiols, and various substituted derivatives .
Scientific Research Applications
Acetic acid, sulfo-, 1-tetradecyl ester, sodium salt has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of acetic acid, sulfo-, 1-tetradecyl ester, sodium salt involves its surfactant properties. It reduces the surface tension of aqueous solutions, allowing for better mixing and solubilization of hydrophobic compounds. The molecular targets include cell membranes and proteins, where it disrupts lipid bilayers and denatures proteins, leading to increased permeability and solubilization .
Comparison with Similar Compounds
Similar Compounds
Sodium dodecyl sulfate (SDS): Similar in structure but with a shorter alkyl chain.
Sodium lauryl ether sulfate (SLES): Contains an ether linkage in the alkyl chain.
Sodium stearate: A longer alkyl chain and different functional groups.
Uniqueness
Acetic acid, sulfo-, 1-tetradecyl ester, sodium salt is unique due to its specific alkyl chain length and sulfonate ester group, which provide distinct surfactant properties compared to other similar compounds. Its balance of hydrophobic and hydrophilic regions makes it particularly effective in applications requiring strong emulsifying and solubilizing capabilities .
Properties
CAS No. |
29462-73-5 |
|---|---|
Molecular Formula |
C16H31NaO5S |
Molecular Weight |
358.5 g/mol |
IUPAC Name |
sodium;2-oxo-2-tetradecoxyethanesulfonate |
InChI |
InChI=1S/C16H32O5S.Na/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-21-16(17)15-22(18,19)20;/h2-15H2,1H3,(H,18,19,20);/q;+1/p-1 |
InChI Key |
IIJXVXYJSCOOAR-UHFFFAOYSA-M |
Canonical SMILES |
CCCCCCCCCCCCCCOC(=O)CS(=O)(=O)[O-].[Na+] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


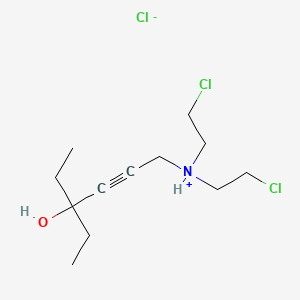
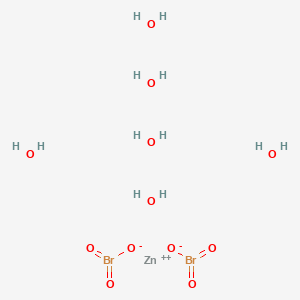
![2,2',2''-(Benzene-1,3,5-triyl)tris(1H-benzo[d]imidazole-6-carboxylic acid)](/img/structure/B13731037.png)
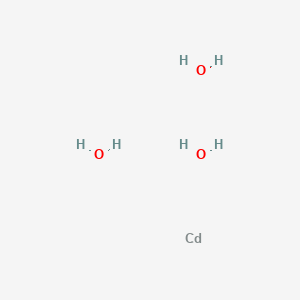
![N-[3-(Isotridecyloxy)propyl]propane-1,3-diamine](/img/structure/B13731045.png)
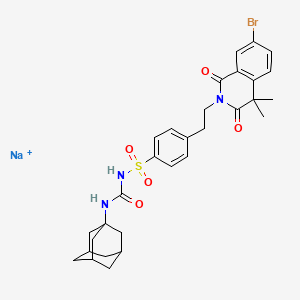
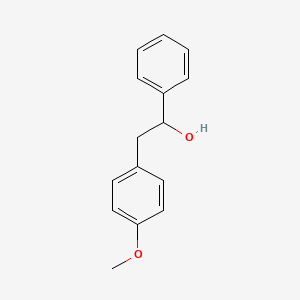

![N-[3-(Isotridecyloxy)propyl]propane-1,3-diamine](/img/structure/B13731054.png)

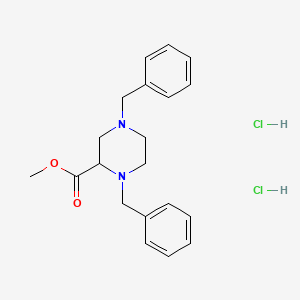
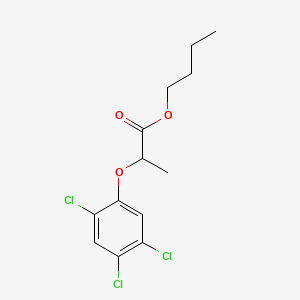
![2,8-Di(pyridin-4-yl)dibenzo[b,d]thiophene](/img/structure/B13731071.png)

